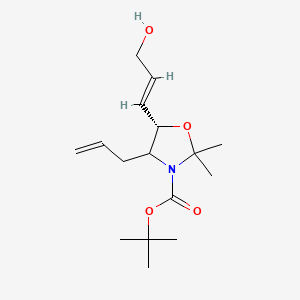
tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, an oxazolidine ring, and an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, often involves the use of continuous flow processes. These processes are more efficient and environmentally friendly compared to traditional batch processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions . These interactions can influence various biochemical processes, making the compound a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate include:
- tert-Butyl 4-[(E)-But-1-en-3-yl]-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
The presence of the oxazolidine ring and the allyl group, along with the tert-butyl ester, provides a versatile platform for chemical modifications and the development of new compounds with tailored properties .
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
tert-butyl (5S)-5-[(E)-3-hydroxyprop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-7-9-12-13(10-8-11-18)20-16(5,6)17(12)14(19)21-15(2,3)4/h7-8,10,12-13,18H,1,9,11H2,2-6H3/b10-8+/t12?,13-/m0/s1 |
Clé InChI |
AFKPRPGPZOUPMC-TYWMSVBWSA-N |
SMILES isomérique |
CC1(N(C([C@@H](O1)/C=C/CO)CC=C)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(C(O1)C=CCO)CC=C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


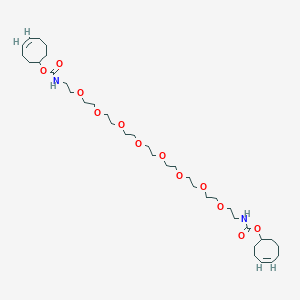
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
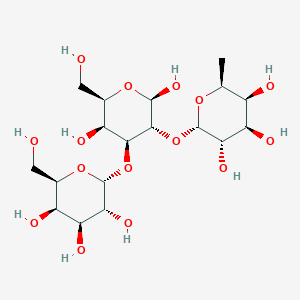
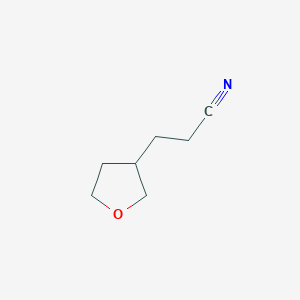
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
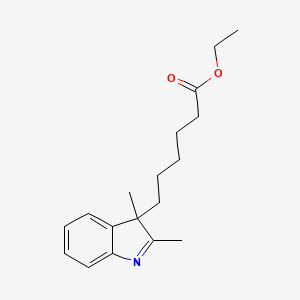

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
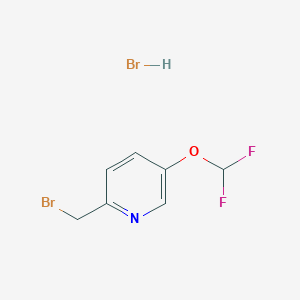
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
